1,1'-Methylenebis(2-ethyl-6-methylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Methylenebis(2-ethyl-6-methylbenzene) is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by two benzene rings connected by a methylene bridge, with each benzene ring substituted by an ethyl and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis(2-ethyl-6-methylbenzene) typically involves the reaction of 2-ethyl-6-methylbenzyl chloride with formaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a benzylic carbocation intermediate, which then reacts with formaldehyde to form the methylene bridge.
Industrial Production Methods
In industrial settings, the production of 1,1’-Methylenebis(2-ethyl-6-methylbenzene) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Methylenebis(2-ethyl-6-methylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Reagents like bromine, chlorine, or nitrating agents can be used under acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1,1’-Methylenebis(2-ethyl-6-methylbenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1’-Methylenebis(2-ethyl-6-methylbenzene) involves its interaction with various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, where the benzene rings act as nucleophiles and react with electrophiles. The methylene bridge provides structural stability and influences the reactivity of the benzene rings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Methylenebis(2-methylbenzene): Similar structure but lacks the ethyl groups.
1,1’-Methylenebis(4-methylbenzene): Similar structure with methyl groups in different positions.
1,1’-Methylenebis(2,4-dimethylbenzene): Contains additional methyl groups on the benzene rings.
Uniqueness
1,1’-Methylenebis(2-ethyl-6-methylbenzene) is unique due to the presence of both ethyl and methyl groups on the benzene rings, which can influence its chemical reactivity and physical properties
Eigenschaften
CAS-Nummer |
106976-39-0 |
---|---|
Molekularformel |
C19H24 |
Molekulargewicht |
252.4 g/mol |
IUPAC-Name |
1-ethyl-2-[(2-ethyl-6-methylphenyl)methyl]-3-methylbenzene |
InChI |
InChI=1S/C19H24/c1-5-16-11-7-9-14(3)18(16)13-19-15(4)10-8-12-17(19)6-2/h7-12H,5-6,13H2,1-4H3 |
InChI-Schlüssel |
UNLXSXMBLRNZLC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC(=C1CC2=C(C=CC=C2CC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.